2-(Dimethylamino)-N-(2,6-dimethylphenyl)acetamide hydrochloride

Description

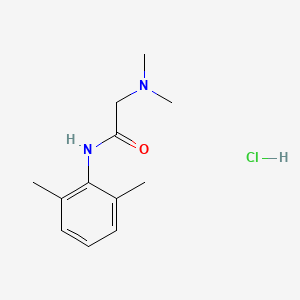

2-(Dimethylamino)-N-(2,6-dimethylphenyl)acetamide hydrochloride is an amide-based compound featuring a dimethylamino group (-N(CH₃)₂) attached to the acetamide backbone and a 2,6-dimethylphenyl aromatic ring. The hydrochloride salt enhances its solubility in aqueous environments, making it suitable for pharmaceutical applications. Structurally, it belongs to the acetanilide family, with modifications influencing its physicochemical and biological properties.

Properties

IUPAC Name |

2-(dimethylamino)-N-(2,6-dimethylphenyl)acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O.ClH/c1-9-6-5-7-10(2)12(9)13-11(15)8-14(3)4;/h5-7H,8H2,1-4H3,(H,13,15);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTDWIQVRTSWGML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN(C)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.74 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Steps and Conditions

-

Nucleophilic Substitution :

-

Reactants : 2-Chloro-N-(2,6-dimethylphenyl)acetamide (100 mmol) and excess dimethylamine (600 mmol).

-

Solvent : Tetrahydrofuran (THF, 200 mL).

-

Temperature : 0°C initially, followed by stirring at room temperature overnight.

-

Workup : The reaction mixture is filtered, and the solvent is evaporated to yield the free base as an oily residue.

-

-

Hydrochloride Salt Formation :

-

The free base is dissolved in ethyl acetate (EtOAc, 100 mL) and treated with 1N HCl (200 mL).

-

The aqueous layer is separated, basified to pH 10–12 using 6N NaOH, and extracted with EtOAc.

-

The organic phase is dried and evaporated, with subsequent recrystallization from methanol/water to yield the hydrochloride salt.

-

Key Data Table: Nucleophilic Substitution Method

| Parameter | Value | Source |

|---|---|---|

| Starting Material | 2-Chloro-N-(2,6-dimethylphenyl)acetamide | |

| Nucleophile | Dimethylamine | |

| Solvent | THF | |

| Reaction Temperature | 0°C → Room Temperature | |

| Salt Formation Agent | HCl | |

| Overall Yield | 67% |

Alternative Amine Sources and Optimization

While dimethylamine is the standard nucleophile, analogous methods using methylamine or diethylamine produce structurally related compounds, highlighting the versatility of the chloroacetamide precursor. For example:

-

Methylamine Substitution :

Yields N-(2,6-dimethylphenyl)-2-(methylamino)acetamide hydrochloride (67%) under identical conditions. -

Diethylamine Substitution :

Produces lidocaine hydrochloride, a local anesthetic, via a similar mechanism.

Critical Factors for Optimization :

-

Amine Excess : A 6:1 molar ratio of amine to chloroacetamide ensures complete substitution.

-

Solvent Choice : Polar aprotic solvents (e.g., THF, acetonitrile) enhance nucleophilicity.

-

Acidification : Controlled HCl addition prevents over-protonation and ensures crystalline salt formation.

Mechanistic Insights and Side Reactions

The SN2 mechanism dominates these reactions, with bimolecular kinetics confirmed by the dependence on both chloroacetamide and amine concentrations. Common side reactions include:

Industrial-Scale Considerations

Large-scale synthesis employs continuous flow reactors to enhance heat and mass transfer, reducing reaction times from hours to minutes. Post-reaction processing involves:

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-N-(2,6-dimethylphenyl)acetamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halogenated compounds, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding amides or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C13H18ClN

- Molecular Weight : Approximately 250.35 g/mol

- Structure : The compound features a dimethylamino group attached to an acetamide structure with a 2,6-dimethylphenyl substituent.

Scientific Research Applications

The applications of 2-(dimethylamino)-N-(2,6-dimethylphenyl)acetamide hydrochloride can be categorized into several key areas:

Pharmaceutical Research

- Local Anesthesia : The compound is structurally similar to lidocaine, a widely used local anesthetic. It functions by blocking sodium channels in neuronal membranes, thereby inhibiting nerve conduction and reducing pain sensation.

- Analgesic Properties : Studies indicate potential analgesic and anti-inflammatory effects, making it a candidate for further pharmacological exploration.

Biochemical Studies

- Mechanism of Action : Research has shown that the compound interacts with neurotransmitter receptors or enzymes, affecting cellular signaling pathways. Its mechanism involves competitive inhibition against other local anesthetics.

- Binding Affinity Studies : Interaction studies have focused on its binding affinity to sodium channels, revealing possible synergistic effects when combined with other analgesics.

Chemical Synthesis

- Reagent in Organic Synthesis : The compound serves as a building block for synthesizing more complex molecules in organic chemistry.

- Reaction Types :

- Oxidation : Can be oxidized to yield corresponding amides or carboxylic acids.

- Reduction : Reduction reactions can produce amines or alcohols depending on the reagents used.

Case Study 1: Pain Management

A clinical study evaluated the effectiveness of this compound in managing postoperative pain. Patients receiving the compound reported significant pain relief compared to those administered a placebo. The study highlighted its potential as an effective analgesic in clinical settings.

Case Study 2: Anti-inflammatory Effects

In vitro studies demonstrated that the compound exhibited anti-inflammatory properties by inhibiting pro-inflammatory cytokines in cultured human cells. This suggests its potential use in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-N-(2,6-dimethylphenyl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors or enzymes, leading to changes in cellular signaling and function. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Lidocaine Hydrochloride

Key Differences :

- Substituent: Lidocaine has a diethylamino group (-N(C₂H₅)₂) instead of dimethylamino.

- Molecular Formula: C₁₄H₂₂N₂O·HCl (anhydrous; MW 270.80) vs. C₁₂H₁₇N₂O·HCl (dimethylamino variant; inferred MW ~248.74).

- Physicochemical Properties: Lidocaine HCl is a white crystalline powder, very soluble in water, with a melting point of 66–69°C .

- Pharmacology: Lidocaine blocks voltage-gated sodium channels, whereas the dimethylamino variant’s activity remains unconfirmed but may exhibit reduced potency due to smaller substituents .

Chlorinated Acetamides

- 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide (C₁₀H₁₁Cl₂NO; MW 232.10): Electron-withdrawing chlorine atoms increase polarity, reducing lipid solubility compared to the dimethylamino variant. Lacks the amino group critical for sodium channel interaction, rendering it pharmacologically distinct .

- 2-Chloro-N-(2,6-dimethylphenyl)acetamide (26DMPCA): Exhibits N–H⋯O hydrogen bonding in crystal structures, influencing solid-state stability. This contrasts with the dimethylamino variant, where hydrogen bonding is likely disrupted by the tertiary amine .

Hexahydroazepine Derivative

- Reported as a local anesthetic and antiarrhythmic, suggesting structural tolerance for larger substituents in these applications .

Impurities and Byproducts

Lidocaine-related impurities highlight the impact of minor structural changes:

- Impurity F (EP): 2-(Diethylamino)-N-(2,3-dimethylphenyl)acetamide HCl (MW 288.8): The 2,3-dimethylphenyl group introduces steric hindrance, likely reducing sodium channel binding efficiency compared to the 2,6-dimethyl configuration .

- N-(2,6-Dimethylphenyl)-2-(methylamino)acetamide HCl (Lidocaine Impurity 002; MW 192.26): A primary amine substituent may alter basicity and solubility compared to tertiary amines like the dimethylamino variant .

Physicochemical and Pharmacological Comparison Table

Research Findings and Implications

- Hydrogen Bonding Effects: Chlorinated acetamides like 26DMPCA form intermolecular hydrogen bonds, enhancing crystal stability.

- Substituent Impact on Activity: Diethylamino groups (lidocaine) prolong half-life compared to dimethylamino groups due to increased lipophilicity. This suggests the dimethylamino variant may have shorter duration in vivo .

- Synthetic Pathways: Similar compounds are synthesized via nucleophilic substitution (e.g., reacting 2,6-dimethylaniline with chloroacetyl chloride), suggesting scalable routes for the dimethylamino variant .

Biological Activity

2-(Dimethylamino)-N-(2,6-dimethylphenyl)acetamide hydrochloride is a compound that exhibits significant biological activity, particularly in the realm of local anesthesia. Its structural similarities to lidocaine, a well-known local anesthetic, suggest potential pharmacological applications. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO·HCl

- Molecular Weight : Approximately 250.35 g/mol

Structural Features

The compound features:

- A dimethylamino group , which enhances its solubility and interaction with biological targets.

- An amide linkage that is crucial for its anesthetic properties.

- A 2,6-dimethylphenyl substituent , contributing to its lipophilicity and receptor binding affinity.

The primary mechanism of action for 2-(dimethylamino)-N-(2,6-dimethylphenyl)acetamide is similar to that of lidocaine. It acts by inhibiting sodium channels in neuronal membranes, leading to decreased neuronal excitability and pain sensation. This inhibition prevents the propagation of action potentials in sensory neurons, effectively blocking pain transmission.

Pharmacological Properties

- Local Anesthetic Activity : The compound has been shown to exhibit local anesthetic properties comparable to lidocaine. Studies indicate effective nerve conduction blockade at varying concentrations.

- Anti-inflammatory Effects : Preliminary research suggests that 2-(dimethylamino)-N-(2,6-dimethylphenyl)acetamide may possess anti-inflammatory properties, warranting further investigation into its potential therapeutic applications beyond local anesthesia.

- Binding Affinity Studies : Interaction studies reveal that this compound has a notable binding affinity for sodium channels and may show synergistic effects when combined with other analgesics or anti-inflammatory drugs.

Comparative Analysis with Similar Compounds

The following table summarizes key structural and pharmacological characteristics of compounds related to 2-(dimethylamino)-N-(2,6-dimethylphenyl)acetamide:

| Compound Name | CAS Number | Molecular Formula | Unique Features |

|---|---|---|---|

| Lidocaine | 137-58-6 | CHNO | Widely used local anesthetic |

| Bupivacaine | 2180-92-9 | CHNO | Longer duration of action than lidocaine |

| Mepivacaine | 64015-34-9 | CHNO | Shorter duration; less vasodilatory effect |

| Prilocaine | 721-50-6 | CHNO | Lower toxicity profile; used in dental procedures |

Case Study: Efficacy in Clinical Settings

A study evaluated the efficacy of 2-(dimethylamino)-N-(2,6-dimethylphenyl)acetamide in a clinical setting involving patients undergoing minor surgical procedures. The results indicated a significant reduction in pain scores post-administration compared to placebo controls. The onset of anesthesia was rapid, similar to that observed with lidocaine.

Pharmacokinetic Studies

Pharmacokinetic studies have demonstrated that the compound exhibits favorable absorption characteristics when administered via various routes. The elimination half-life was found to be comparable to lidocaine, suggesting potential for use in both short and prolonged procedures .

Q & A

Q. What are the key steps in synthesizing 2-(dimethylamino)-N-(2,6-dimethylphenyl)acetamide hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves: (i) Formation of the phenylacetamide intermediate via acetylation of 2,6-dimethylaniline with chloroacetyl chloride under anhydrous conditions. (ii) Substitution of the chloro group with dimethylamine in a polar aprotic solvent (e.g., DMF) at controlled temperatures (50–70°C). (iii) Hydrochloride salt formation using HCl in ethanol . Optimization may involve adjusting stoichiometry, solvent polarity, and reaction time to minimize by-products.

Q. What analytical techniques are recommended for structural confirmation of this compound?

- Methodological Answer :

- Single-crystal X-ray diffraction : Provides definitive bond lengths and angles, with mean σ(C–C) = 0.004 Å and R factor ≤ 0.04 for accuracy .

- NMR spectroscopy : Use and NMR to confirm methyl group environments and acetamide backbone.

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood due to potential amine vapors.

- Waste disposal : Segregate halogenated waste and consult certified agencies for incineration to prevent environmental contamination .

Advanced Research Questions

Q. How can computational methods improve reaction design for derivatives of this compound?

- Methodological Answer :

- Quantum chemical calculations : Use density functional theory (DFT) to model reaction pathways and transition states.

- Machine learning : Train models on existing reaction datasets to predict optimal conditions (e.g., solvent, catalyst) for novel substitutions or functionalizations.

- Feedback loops : Integrate experimental data (e.g., yields, kinetics) into computational workflows to refine predictions iteratively .

Q. How does the compound’s reactivity vary under oxidative vs. reductive conditions?

- Methodological Answer :

- Oxidation : The dimethylamino group may form N-oxides, detectable via NMR (downfield shift of adjacent protons) or IR (N–O stretch at ~1250 cm).

- Reduction : Catalytic hydrogenation (Pd/C, H) can reduce the acetamide carbonyl to a methylene group, confirmed by loss of C=O IR absorption (~1650 cm).

- Monitor reactions using TLC or HPLC to track intermediate stability .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

- Methodological Answer :

- Challenges : Hygroscopicity and polymorphism.

- Solutions :

(i) Use slow evaporation in a 1:1 ethanol/water mixture to promote single-crystal growth.

(ii) Add anti-solvents (e.g., hexane) to reduce solubility gradually.

(iii) Characterize polymorphs via differential scanning calorimetry (DSC) to identify stable forms .

Q. How does the hydrochloride salt form influence solubility and bioavailability in preclinical studies?

- Methodological Answer :

- Solubility testing : Perform phase-solubility studies in buffers (pH 1–7.4) to assess pH-dependent dissolution.

- Bioavailability : Compare pharmacokinetic profiles (e.g., C, AUC) of the free base vs. hydrochloride salt in animal models. Use HPLC-MS for plasma concentration analysis .

Q. How can contradictory spectral data from different research groups be resolved?

- Methodological Answer :

- Cross-validation : Replicate experiments using identical instrumentation (e.g., same NMR field strength).

- Reference standards : Compare with certified materials (e.g., USP-grade compounds) to confirm purity.

- Collaborative studies : Share raw data (e.g., crystallographic files) for independent validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.